1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of novel pyridine and naphthyridine derivatives involves compounds with similar furan and thiophene components, demonstrating the potential of these structures in creating complex heterocyclic compounds with varied applications in medicinal chemistry and materials science F. M. Abdelrazek et al., 2010.
- Research on photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones showcases the ability to access highly functionalized polyheterocyclic compounds, hinting at the compound's potential for facilitating complex reactions under mild conditions Jin Zhang et al., 2017.
- A study focused on the synthesis of geminally activated nitro dienes explores the reactivity of furan and thiophene derivatives, indicating these structures' roles in synthesizing compounds with potential applications in developing new materials or pharmaceuticals R. Baichurin et al., 2019.
Potential Applications
- The exploration of heteroaromatic decarboxylative Claisen rearrangement reactions provides insights into synthesizing 2,3-disubstituted heteroaromatic products, which could be crucial in pharmaceutical synthesis and the development of organic electronic materials D. Craig et al., 2005.
- Ethynylation studies of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes in Al2O3 medium reveal the compound's versatility in functionalizing heterocycles, potentially useful in the synthesis of novel organic semiconductors or photovoltaic materials L. Sobenina et al., 2014.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15(17-10-12-4-2-8-22-12)18-11-16(20,13-5-1-7-21-13)14-6-3-9-23-14/h1-9,20H,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHZDUVZZTQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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